molecular formula C21H33NO3S B14488832 2-(Decylsulfanyl)-4-(4-methylanilino)-4-oxobutanoic acid CAS No. 65344-76-5

2-(Decylsulfanyl)-4-(4-methylanilino)-4-oxobutanoic acid

Cat. No.: B14488832
CAS No.: 65344-76-5
M. Wt: 379.6 g/mol
InChI Key: GICIIJRXMAWXEF-UHFFFAOYSA-N
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Description

2-(Decylsulfanyl)-4-(4-methylanilino)-4-oxobutanoic acid is an organic compound with a complex structure that includes a decylsulfanyl group, a methylanilino group, and a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Decylsulfanyl)-4-(4-methylanilino)-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of the decylsulfanyl and methylanilino intermediates. These intermediates are then coupled with a butanoic acid derivative under specific reaction conditions. Common reagents used in these reactions include sulfur-containing compounds, aniline derivatives, and carboxylic acid derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining strict quality control standards.

Chemical Reactions Analysis

Types of Reactions

2-(Decylsulfanyl)-4-(4-methylanilino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The decylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the butanoic acid backbone can be reduced to form alcohols.

    Substitution: The methylanilino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., halides, amines). The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the decylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols. Substitution reactions involving the methylanilino group can lead to various substituted aniline derivatives.

Scientific Research Applications

2-(Decylsulfanyl)-4-(4-methylanilino)-4-oxobutanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Decylsulfanyl)-4-(4-methylanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The decylsulfanyl group may interact with cellular membranes, while the methylanilino group can bind to specific proteins or enzymes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

2-(Decylsulfanyl)-4-(4-methylanilino)-4-oxobutanoic acid can be compared with other similar compounds, such as:

    2-(Decylsulfanyl)-4-(4-chloroanilino)-4-oxobutanoic acid: Similar structure but with a chloro group instead of a methyl group.

    2-(Decylsulfanyl)-4-(4-nitroanilino)-4-oxobutanoic acid: Similar structure but with a nitro group instead of a methyl group.

    2-(Decylsulfanyl)-4-(4-aminophenyl)-4-oxobutanoic acid: Similar structure but with an amino group instead of a methyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

65344-76-5

Molecular Formula

C21H33NO3S

Molecular Weight

379.6 g/mol

IUPAC Name

2-decylsulfanyl-4-(4-methylanilino)-4-oxobutanoic acid

InChI

InChI=1S/C21H33NO3S/c1-3-4-5-6-7-8-9-10-15-26-19(21(24)25)16-20(23)22-18-13-11-17(2)12-14-18/h11-14,19H,3-10,15-16H2,1-2H3,(H,22,23)(H,24,25)

InChI Key

GICIIJRXMAWXEF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCSC(CC(=O)NC1=CC=C(C=C1)C)C(=O)O

Origin of Product

United States

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